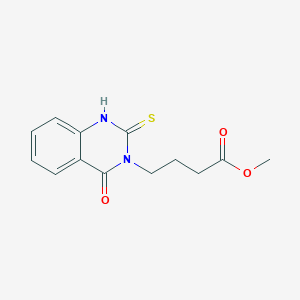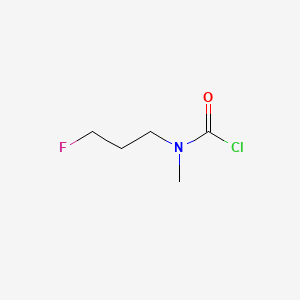
5-Bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene is a halogenated cyclopentadiene derivative with the molecular formula C5BrCl5 and a molecular weight of 317.22 g/mol . This compound is characterized by the presence of five chlorine atoms and one bromine atom attached to a cyclopentadiene ring, making it highly reactive and useful in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene typically involves the halogenation of cyclopentadiene derivatives. One common method is the bromination of 1,2,3,4,5-pentachlorocyclopentadiene using bromine in the presence of a catalyst such as iron(III) bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Diels-Alder Reactions: It can participate in Diels-Alder reactions with dienophiles, leading to the formation of cycloaddition products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while Diels-Alder reactions produce cycloaddition products with different functional groups .
Wissenschaftliche Forschungsanwendungen
5-Bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms enhances its reactivity and ability to form stable complexes with various substrates. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5-Pentachlorocyclopentadiene: Similar structure but lacks the bromine atom.
1,2,3,4,5-Pentabromocyclopentadiene: Contains bromine atoms instead of chlorine.
1,2,3,4,5-Hexachlorocyclopentadiene: Contains an additional chlorine atom.
Uniqueness
5-Bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene is unique due to the presence of both bromine and chlorine atoms, which imparts distinct reactivity and properties compared to its analogs. This combination of halogens allows for versatile chemical modifications and applications in various fields .
Eigenschaften
CAS-Nummer |
22332-94-1 |
|---|---|
Molekularformel |
C5BrCl5 |
Molekulargewicht |
317.2 g/mol |
IUPAC-Name |
5-bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5BrCl5/c6-5(11)3(9)1(7)2(8)4(5)10 |
InChI-Schlüssel |
WJEKRLIIQAZQDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(C(=C1Cl)Cl)(Cl)Br)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}cyclobutane-1-carboxylic acid](/img/structure/B15299981.png)
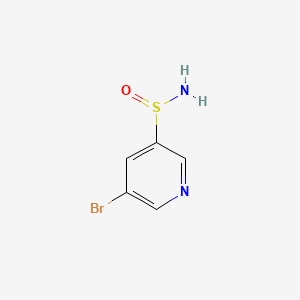
![2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]methyl}prop-2-enoic acid](/img/structure/B15299990.png)
![3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B15299997.png)
![[3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride](/img/structure/B15300006.png)
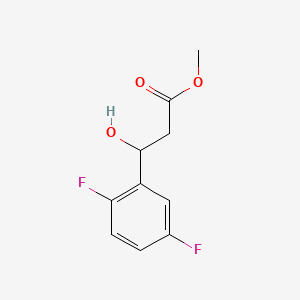


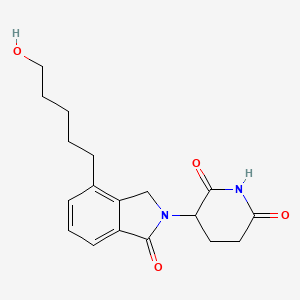
![5-[2-(Cyclopropylamino)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15300033.png)

